molecular formula C17H13BrN6O B3409307 1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892745-67-4

1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B3409307
CAS RN: 892745-67-4
M. Wt: 397.2 g/mol
InChI Key: MCRXUZKCXCZHDH-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, also known as BTOT, is a chemical compound that has gained significant attention in scientific research. BTOT is a triazole-based compound that has been synthesized through a variety of methods and has shown potential in various applications.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine varies depending on the application. As a fluorescent probe, 1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine functions by binding to specific biological molecules and undergoing a change in fluorescence intensity. As an anti-cancer agent, 1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine functions by inducing apoptosis in cancer cells through the regulation of various signaling pathways. As an anti-inflammatory agent, 1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine functions by inhibiting the production of pro-inflammatory cytokines through the regulation of various signaling pathways.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to have a variety of biochemical and physiological effects. As a fluorescent probe, 1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to have high sensitivity and selectivity for specific biological molecules. As an anti-cancer agent, 1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to induce apoptosis in cancer cells and inhibit tumor growth. As an anti-inflammatory agent, 1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has several advantages for use in lab experiments, including its high sensitivity and selectivity, its ability to induce apoptosis in cancer cells, and its ability to inhibit the production of pro-inflammatory cytokines. However, there are also limitations to the use of 1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of 1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine. One area of future research is the optimization of the synthesis method to increase yields and purity. Another area of future research is the development of 1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine as a potential therapeutic agent for the treatment of cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine and its potential toxicity.

Scientific Research Applications

1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has shown potential in various scientific research applications, including as a fluorescent probe for the detection of biological molecules, as a potential anti-cancer agent, and as a potential anti-inflammatory agent. 1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has been used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids due to its high sensitivity and selectivity. 1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has also shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, 1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

3-(4-bromophenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN6O/c1-10-4-2-3-5-13(10)16-20-17(25-22-16)14-15(19)24(23-21-14)12-8-6-11(18)7-9-12/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRXUZKCXCZHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Reactant of Route 5
1-(4-bromophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

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